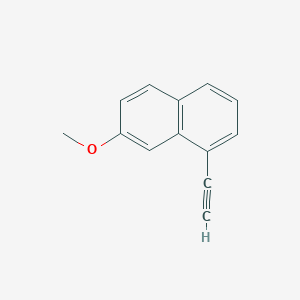
1-Ethynyl-7-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-7-methoxynaphthalene is an organic compound belonging to the naphthalene family It features an ethynyl group at the first position and a methoxy group at the seventh position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-7-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution, typically sodium hydroxide or potassium hydroxide, at temperatures ranging from 60 to 85°C. The product is then isolated through vacuum distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 1-Ethynyl-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 1-Ethyl-7-methoxynaphthalene.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-Ethynyl-7-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Ethynyl-7-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
1-Ethynyl-7-methoxynaphthalene can be compared with other similar compounds, such as:
1-Ethynyl-2-methoxynaphthalene: Differing in the position of the methoxy group, this compound may exhibit different reactivity and biological activity.
1-Ethynyl-4-methoxynaphthalene: Another positional isomer with distinct properties.
1-Ethynyl-5-methoxynaphthalene: Yet another isomer with unique characteristics.
特性
分子式 |
C13H10O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-ethynyl-7-methoxynaphthalene |
InChI |
InChI=1S/C13H10O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h1,4-9H,2H3 |
InChIキー |
MMSWBMVQIZQOFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CC=C2C#C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


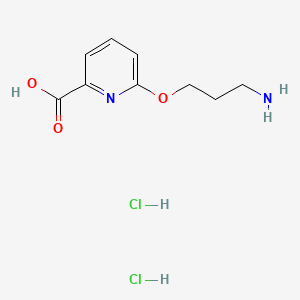
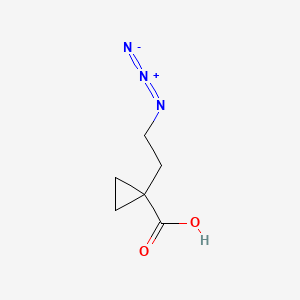
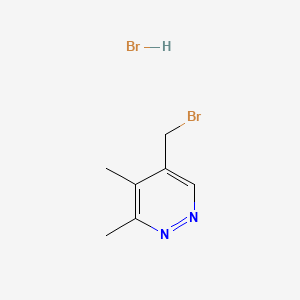
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)

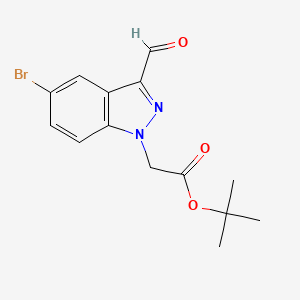
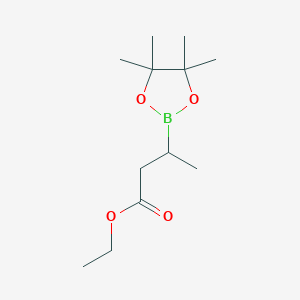
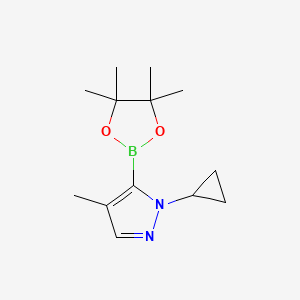

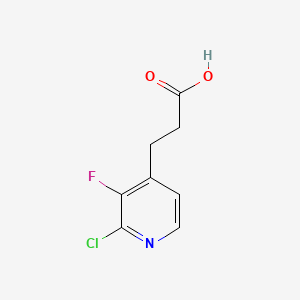
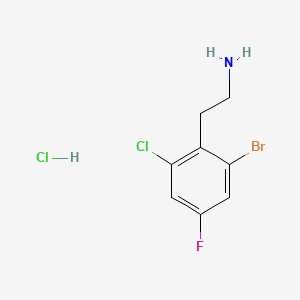
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
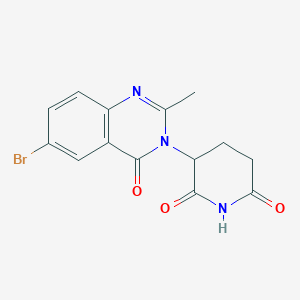
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
